

An In-depth Technical Guide to *cis*-3-Aminocyclohexanecarboxylic Acid: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

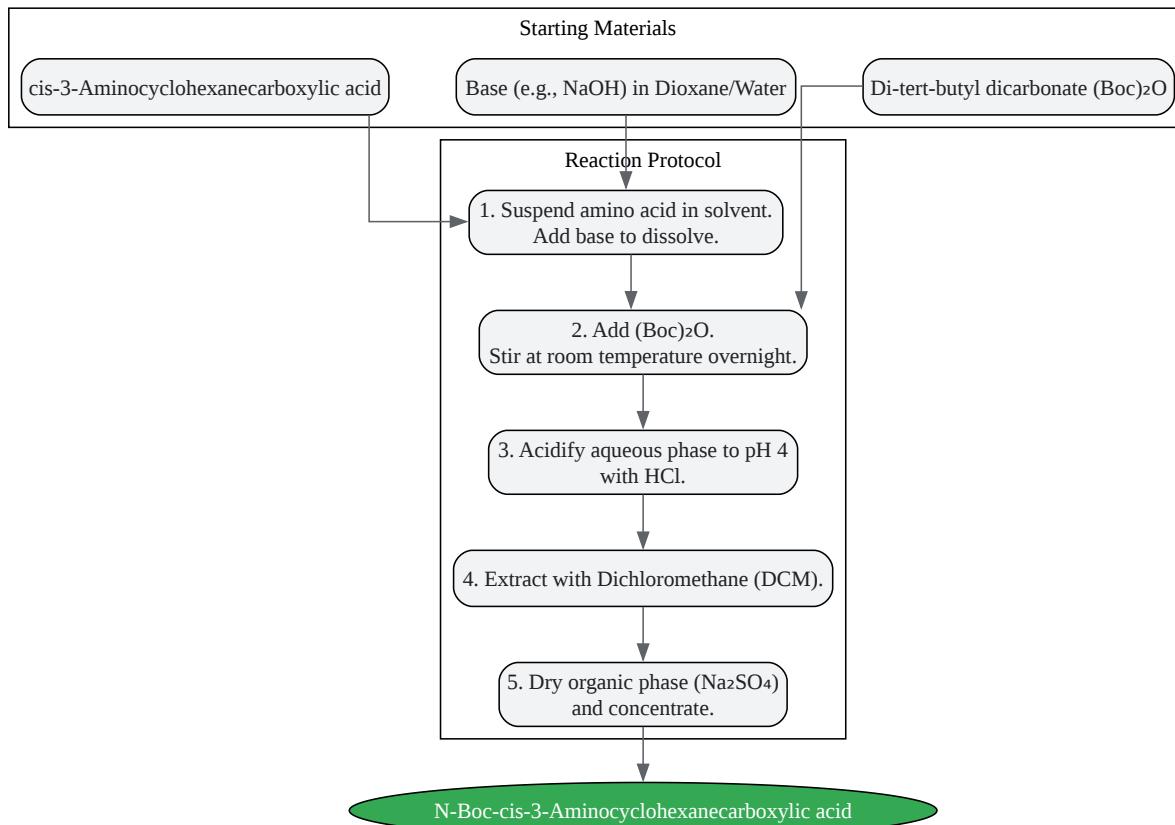
Compound of Interest

Compound Name: *cis*-3-Aminocyclohexanecarboxylic acid

Cat. No.: B3029867

[Get Quote](#)

Introduction: The Structural Significance of a Versatile Building Block


Cis-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic cyclic β -amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid cyclohexane scaffold, combined with the *cis* stereochemical relationship between the amino and carboxylic acid functional groups, imparts a unique conformational constraint that is highly sought after in the design of bioactive molecules and structured polymers.

As an analogue of γ -aminobutyric acid (GABA), it has been investigated for its potential to modulate GABAergic systems, for instance, as an inhibitor of GABA uptake.^[1] This foundational bioactivity, coupled with its utility as a versatile building block, makes it a molecule of considerable importance. In drug development, incorporating this moiety can enhance metabolic stability, improve bioavailability, and confer specific three-dimensional topologies to peptides and small molecules, which is crucial for optimizing interactions with biological targets like enzymes and receptors.^{[2][3][4]} This guide provides an in-depth exploration of its core chemical properties, synthesis, and applications, offering a technical resource for researchers and drug development professionals.

Molecular Structure and Conformational Dynamics

The defining characteristic of **cis-3-aminocyclohexanecarboxylic acid** is its stereochemistry. The "cis" designation indicates that the amino and carboxyl substituents are on the same face of the cyclohexane ring.^[3] This arrangement profoundly influences the molecule's shape and reactivity. In its most stable state, the cyclohexane ring adopts a chair conformation. This leads to a dynamic equilibrium between two chair conformers: one where the functional groups are in axial-equatorial positions and another where they are equatorial-axial.

However, due to steric hindrance, the diequatorial conformation is generally favored, although the energetic difference can be influenced by the solvent.^[5] Understanding this conformational preference is critical for molecular modeling and predicting how the molecule will orient itself within a protein's binding pocket.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid: Properties and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029867#cis-3-aminocyclohexanecarboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com